(2-Acetyl-4-methylpentyl)trimethylammonium Iodide

Beschreibung

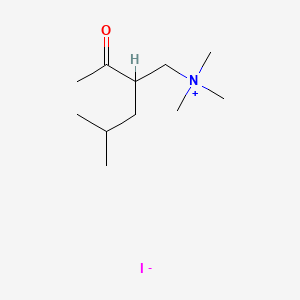

(2-Acetyl-4-methylpentyl)trimethylammonium iodide (CAS: 1069-62-1) is a quaternary ammonium salt with the molecular formula C₁₁H₂₄INO and a molecular weight of 313.219 g/mol . Its structure comprises a branched 4-methylpentyl chain substituted with a 2-acetyl group and a trimethylammonium moiety (Fig. 1). The acetyl group introduces a ketone functionality, while the trimethylammonium cation is stabilized by the iodide counterion. This compound is cataloged under product code II0001 and is utilized in specialized organic syntheses, though specific applications remain underreported in publicly available literature .

Eigenschaften

IUPAC Name |

(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTKXTXHDRLVAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy for Quaternary Ammonium Salts

Quaternary ammonium salts like (2-acetyl-4-methylpentyl)trimethylammonium iodide are typically synthesized via alkylation of tertiary amines with alkyl halides. The reaction mechanism involves nucleophilic substitution, where the tertiary amine reacts with an alkyl iodide to form the quaternary ammonium iodide salt. For this compound, the tertiary amine precursor is hypothesized to be 3-[(dimethylamino)methyl]-5-methylhexan-2-one , which undergoes quaternization with methyl iodide.

Key reaction parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) or alcohols (e.g., methanol) to enhance solubility and reaction efficiency .

-

Temperature control : Reactions are typically conducted at 5–30°C to minimize side reactions.

-

Stoichiometry : Excess methyl iodide ensures complete conversion of the tertiary amine.

Industrial-Scale Production Methods

Industrial processes prioritize cost-effectiveness, scalability, and purity. Data from commercial suppliers and patent applications suggest the following workflow:

Methylation of Tertiary Amine Precursor

A solution of 3-[(dimethylamino)methyl]-5-methylhexan-2-one in dichloromethane is treated with methyl iodide at 5–20°C. The exothermic reaction is controlled through gradual addition and cooling. After 12–24 hours, the product precipitates as a crystalline solid.

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 5–20°C |

| Reaction Time | 12–24 hours |

| Yield | 85–92% |

Purification and Isolation

The crude product is filtered, washed with cold dichloromethane, and recrystallized from isopropanol to achieve >99% purity . Industrial batches (e.g., 500 kg scale) employ continuous crystallization systems to optimize particle size distribution for pharmaceutical applications .

Analytical and Quality Control Considerations

Pharmaceutical-grade material must comply with stringent impurity profiles. Key quality metrics include:

Purity Assessment

-

HPLC Analysis : Purity >99.5% is required, with strict limits on residual solvents (e.g., dichloromethane <600 ppm) .

Impurity Profiling

-

Triphenylphosphine Oxide : A common byproduct in Mitsunobu-type reactions, controlled to <0.1% via aqueous extraction .

-

Unreacted Tertiary Amine : Detected via ion chromatography and maintained below 0.2%.

Comparative Analysis of Synthetic Routes

While the alkylation method dominates industrial production, alternative pathways have been explored:

Nucleophilic Displacement

Reacting 4-iodo-2-acetylpentane with trimethylamine in ethanol/water mixtures at 50°C yields the product in 78–85% purity. However, this route is less favored due to:

-

Lower yields compared to methyl iodide quaternization.

-

Challenges in removing excess trimethylamine.

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride as a catalyst in biphasic systems (water/toluene) improves reaction rates but introduces complexity in catalyst recovery.

Scale-Up Challenges and Solutions

Exothermic Reaction Management

Large-scale methyl iodide additions risk thermal runaway. Strategies include:

-

Jacketed reactors with ethylene glycol cooling.

-

Semi-batch operation with dosing controlled by real-time temperature monitoring.

Solvent Recovery Systems

Dichloromethane is distilled and reused, reducing production costs by ~30%.

Recent Innovations in Process Optimization

A 2024 patent application highlights the use of microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours while maintaining yields >90% . This method remains experimental but promises energy savings for future production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various acids and bases . The reactions are often carried out under reflux conditions to ensure complete reaction .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the iodide ion is typically replaced by another nucleophile .

Wissenschaftliche Forschungsanwendungen

(2-Acetyl-4-methylpentyl)trimethylammonium Iodide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Acetyl-4-methylpentyl)trimethylammonium Iodide primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions . The molecular targets and pathways involved in its action are related to its ability to interact with cell membranes and other biological surfaces .

Vergleich Mit ähnlichen Verbindungen

Quaternary ammonium iodides share structural similarities but exhibit distinct physicochemical and biological properties depending on substituents. Below is a detailed comparison:

Structural Analogues and Thermodynamic Properties

Trimethylammonium derivatives are often compared to triethylammonium analogues. Key findings from thermodynamic studies include:

- Basicity : Triethylammonium iodides (e.g., ethoxyethyl triethylammonium iodide) are less basic than trimethylammonium counterparts due to steric hindrance and conformational differences (trans vs. gauche configurations in triethyl vs. trimethyl groups) .

- Molar Volume : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol in ketones and esters, but only ~43 cm³/mol in ethers and n-pentyl compounds. This suggests that acetyl or ester groups enhance hydrophilicity compared to ethers .

- Enthalpy of Dilution : For 4-ketopentyltriethylammonium iodide, the enthalpy of dilution at m/2 = 0.2 was measured as 101 cal/mol , close to the calculated value of 108 cal/mol . Trimethylammonium analogues generally exhibit lower enthalpies due to reduced steric effects .

Functional Group Effects

- Acetyl vs. Ester/Ether Groups : Acetyl-substituted compounds (e.g., 2-acetyl-4-methylpentyl derivatives) display thermodynamic behaviors closer to esters than ethers. This is attributed to the polarizable ketone group, which interacts strongly with water, unlike the less polar ether linkages .

- Branched vs. For example, acetylcholine’s linear structure allows optimal interaction with muscarinic receptors, whereas branched chains may hinder binding .

Table 1: Key Properties of Selected Quaternary Ammonium Iodides

Biologische Aktivität

(2-Acetyl-4-methylpentyl)trimethylammonium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C₁₁H₂₄INO

- Molecular Weight : 313.22 g/mol

- CAS Number : 1069-62-1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology. It is categorized under compounds that influence neurotransmitter systems, specifically dopamine receptors and other related pathways.

The compound primarily acts as a modulator of neurotransmitter release in the central nervous system (CNS). Its mechanism includes:

- Inhibition of Vesicular Monoamine Transporters (VMAT) : By binding to VMAT, it reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into vesicles, leading to increased levels of these neurotransmitters in the cytoplasm and subsequent degradation by monoamine oxidases .

- Dopamine Receptor Interaction : Although its affinity for dopamine D2 receptors is lower compared to its affinity for VMAT, it may still exhibit weak antagonistic effects on these receptors .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Case Studies

-

Neurotransmitter Dynamics in Huntington's Disease :

A study involving patients with Huntington's disease demonstrated that treatment with compounds similar to this compound resulted in significant depletion of monoamines in specific brain regions, suggesting a role in managing hyperdopaminergic states associated with this condition . -

Animal Model Studies :

In rodent models, administration of this compound resulted in observable behavioral changes consistent with altered dopaminergic activity. For example, decreased locomotor activity was noted alongside reduced levels of dopamine in the striatum . -

Comparative Studies with Other Compounds :

Comparative analyses with tetrabenazine showed that both compounds inhibit VMAT but differ in their receptor affinities and overall pharmacodynamics. Tetrabenazine exhibited more pronounced effects on dopamine depletion compared to this compound, indicating potential for targeted therapeutic use .

Safety and Toxicology

While this compound shows promise for therapeutic applications, safety data indicate several hazards:

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (2-Acetyl-4-methylpentyl)trimethylammonium Iodide with high purity?

- Methodological Answer : Synthesis of quaternary ammonium salts like this compound typically involves alkylation or quaternization reactions. Key parameters include:

- Temperature : Optimal reaction temperatures (e.g., 40–60°C) to balance reaction rate and byproduct formation .

- Stoichiometry : Precise molar ratios of reactants (e.g., tertiary amine to alkylating agent) to minimize unreacted intermediates .

- Purification : Recrystallization using solvents like ethanol or acetonitrile to enhance purity, monitored via HPLC or NMR .

- Reaction Time : Extended durations (12–24 hours) may improve yield but risk decomposition; kinetic monitoring via TLC is recommended .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and deuterated analogs (if applicable) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with degradation profiles indicating decomposition thresholds (e.g., >250°C for similar ammonium salts) .

- Solubility Testing : Evaluate in polar solvents (water, methanol) and non-polar media to guide formulation studies .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation, as observed in structurally related iodinated ammonium salts .

- Moisture Control : Use desiccants or inert atmospheres due to hygroscopic tendencies, which can alter crystallinity .

- pH Stability : Conduct accelerated stability studies at pH 3–9 to identify degradation pathways (e.g., hydrolysis of acetyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinity data for this compound?

- Methodological Answer :

- Assay Diversity : Compare results across multiple platforms (e.g., radioligand binding vs. functional assays like calcium flux) to differentiate competitive vs. allosteric interactions .

- Structural Modeling : Use molecular docking to correlate binding affinities with steric/electronic effects of the 2-acetyl-4-methylpentyl moiety .

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess inter-laboratory variability in IC values .

Q. What experimental strategies optimize the compound’s selectivity for cholinergic receptors over other ion channels?

- Methodological Answer :

- Functional Group Modification : Introduce bioisosteres (e.g., replacing acetyl with sulfonamide) to reduce off-target effects, guided by SAR studies .

- Cross-Screening : Test against panels of GPCRs (e.g., adrenergic, dopaminergic) to identify selectivity profiles .

- Patch-Clamp Electrophysiology : Quantify ion channel block ratios (e.g., nAChR vs. Kv channels) to refine mechanistic hypotheses .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic half-life (via LC-MS/MS), and blood-brain barrier penetration in rodent models .

- Metabolite Identification : Use HRMS to detect acetyl group hydrolysis products that may contribute to off-target effects .

- Dose-Response Modeling : Apply Hill equations to reconcile potency differences across assay systems .

Synthesis routes and methods

Procedure details

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.